
Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester is a complex organophosphorus compound. Compounds of this nature are often used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid derivatives typically involves the reaction of phosphorus pentasulfide with alcohols or phenols. For this specific compound, the synthesis might involve:
Starting Materials: 6-chloro-2-oxooxazolo(4,5-b)pyridine, methanol, and phosphorus pentasulfide.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen, at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert them back to their corresponding phosphorothioic acids.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorothioates, while substitution reactions can yield a variety of organophosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organophosphorus compounds.
Biology: Studied for their potential biological activity, including enzyme inhibition.
Medicine: Investigated for their potential use as therapeutic agents.
Industry: Used as additives in lubricants and as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of phosphorodithioic acid derivatives often involves interaction with biological molecules such as enzymes. These compounds can inhibit enzyme activity by binding to the active site or by modifying essential functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acids: Similar in structure but contain one less sulfur atom.
Phosphorodithioates: Similar but with different ester groups.
Organophosphates: A broader class of compounds with varying substituents.
Uniqueness
Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester is unique due to its specific substituents, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
35570-72-0 |
|---|---|
Fórmula molecular |
C9H10ClN2O4PS2 |
Peso molecular |
340.7 g/mol |
Nombre IUPAC |
6-chloro-3-(dimethoxyphosphinothioylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H10ClN2O4PS2/c1-14-17(18,15-2)19-5-12-8-7(16-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 |
Clave InChI |
GOCDAKMSVFMVRJ-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



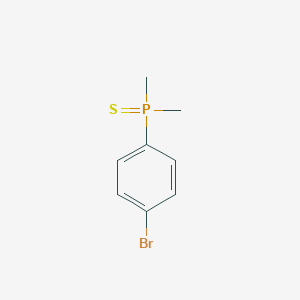

![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid](/img/structure/B12920687.png)
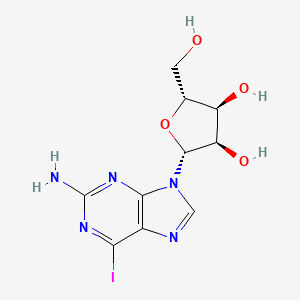



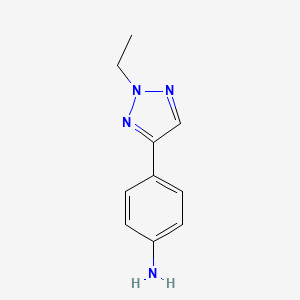
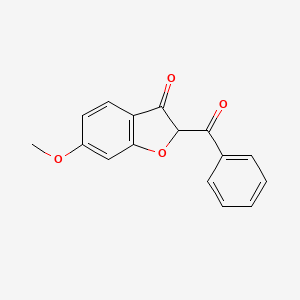
![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)
![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
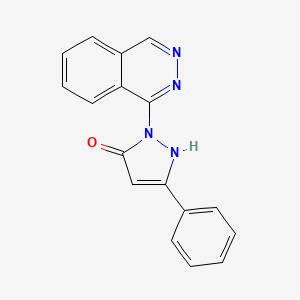
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
